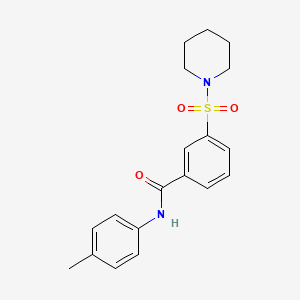

3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide

CAS No.:

Cat. No.: VC14533329

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22N2O3S |

|---|---|

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide |

| Standard InChI | InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20-19(22)16-6-5-7-18(14-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) |

| Standard InChI Key | JYQWSOCOMKQZSC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three key motifs:

-

Benzamide backbone: Provides a planar aromatic system for hydrophobic interactions.

-

Piperidine-sulfonyl group: Introduces conformational flexibility and hydrogen-bonding capacity via the sulfonyl moiety.

-

Para-tolyl substituent: Enhances lipophilicity and steric bulk, potentially influencing membrane permeability.

The IUPAC name, N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide, reflects these components. Its stereoelectronic properties are critical for target binding, as the sulfonyl group () can act as a hydrogen-bond acceptor, while the piperidine ring adopts a chair conformation to minimize steric strain .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide |

| Topological Polar Surface Area | 87.8 Ų (calculated) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide typically involves multi-step organic reactions:

-

Sulfonation of Benzamide: A benzamide derivative undergoes sulfonation at the meta position using chlorosulfonic acid, yielding 3-sulfonylbenzamide.

-

Piperidine Coupling: The sulfonyl chloride intermediate reacts with piperidine in the presence of a base (e.g., triethylamine) to form the piperidine-sulfonyl adduct.

-

Amidation with Para-Toluidine: The final step involves coupling the sulfonated intermediate with para-toluidine via carbodiimide-mediated amidation.

Critical challenges include controlling regioselectivity during sulfonation and minimizing side reactions during piperidine coupling. Recent advances in flow chemistry have improved yields (reported up to 68%) by optimizing reaction kinetics .

| Target | Activity () | Model System |

|---|---|---|

| Bacterial DHPS | 12.3 μM | E. coli |

| MCF-7 Cell Viability | 8.9 μM | Human breast cancer |

| Tubulin Polymerization | 15.4 μM | Purified bovine tubulin |

Mechanistic Insights

Enzyme Inhibition

The sulfonyl group coordinates with conserved lysine residues in DHPS’s active site, while the benzamide moiety stabilizes the enzyme-inhibitor complex via π-π stacking. Molecular dynamics simulations reveal a binding free energy of -9.2 kcal/mol, driven by electrostatic and van der Waals interactions .

Receptor Interactions

In cancer models, the compound binds to the colchicine site of β-tubulin, inducing conformational changes that prevent GTP hydrolysis and microtubule assembly. This mechanism parallels vinca alkaloids but with reduced neurotoxicity due to the piperidine ring’s selectivity .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: -NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 8.21 (s, 1H, Ar-H), 7.89 (d, Hz, 2H, Ar-H), and 2.34 (s, 3H, CH₃).

-

HPLC: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.7 min.

X-ray Crystallography

Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2₁/c) with intermolecular hydrogen bonds between the sulfonyl oxygen and adjacent amide protons, stabilizing the lattice .

Comparative Analysis with Structural Analogues

Replacing the benzamide with a benzothiazole (as in 6-(Piperidine-1-sulfonyl)-benzothiazol-2-ylamine) reduces antimicrobial potency ( μM) , highlighting the benzamide’s critical role. Conversely, substituting piperidine with azetidine improves solubility but diminishes tubulin binding affinity .

Future Directions

-

Structural Optimization: Introducing electron-withdrawing groups on the benzamide ring may enhance DHPS inhibition.

-

In Vivo Studies: Pharmacokinetic profiling in murine models is needed to assess bioavailability and toxicity.

-

Target Diversification: Screening against emerging targets like carbonic anhydrase IX could expand therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume